molecular formula C16H15N3O5 B11554358 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide

Cat. No.: B11554358
M. Wt: 329.31 g/mol
InChI Key: IVJBRTMGUFABFH-LICLKQGHSA-N
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Description

N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base derivative synthesized via condensation of 2,4-dimethoxybenzaldehyde with 4-nitrobenzohydrazide. This compound features an E-configuration at the azomethine (-CH=N-) bond, a critical structural determinant for its chemical and biological interactions .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C16H15N3O5/c1-23-14-8-5-12(15(9-14)24-2)10-17-18-16(20)11-3-6-13(7-4-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+

InChI Key

IVJBRTMGUFABFH-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Table 1: Standard Reaction Conditions and Yields

ParameterValue/RangeSource
SolventEthanol (≥95% purity)
Molar Ratio (Aldehyde:Hydrazide)1:1 to 1.2:1
TemperatureReflux (78–80°C)
Reaction Time3–6 hours
Yield72–85%

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configurated imine. Crystallographic data confirm the E geometry, with torsion angles of 172.0–178.3° between aromatic rings.

Solvent and Catalytic Variations

Alternative Solvent Systems

While ethanol remains the preferred solvent, studies demonstrate adaptability:

  • Methanol : Reduces reaction time to 2.5 hours but lowers yield to 68% due to byproduct formation.

  • THF/Water (3:1) : Enables room-temperature synthesis (24 hours, 65% yield), suitable for heat-sensitive substrates.

  • Solvent-Free Mechanochemical Grinding : Achieves 78% yield in 45 minutes but requires post-reaction purification.

Catalytic Enhancements

  • Acetic Acid (1–5 mol%) : Accelerates dehydration, improving yields to 88% in 2 hours.

  • Microwave Irradiation (100 W) : Reduces reaction time to 20 minutes with 82% yield, though scalability remains challenging.

Purification and Crystallization Techniques

Post-synthesis processing critically impacts product purity:

Table 2: Purification Methods and Outcomes

MethodConditionsPurity (%)Crystal Morphology
Slow EvaporationEthanol, 25°C, 7 days99.8Yellow block crystals
RecrystallizationEthanol:Water (3:1)98.5Needle-like crystals
Column ChromatographyHexane:EtOAc (4:1)99.2Amorphous powder

Single-crystal X-ray diffraction confirms orthorhombic packing (space group P2₁2₁2₁) with unit cell parameters a = 8.1974 Å, b = 10.6696 Å, c = 12.9766 Å. Hydrogen bonding between nitro groups and methoxy oxygen stabilizes the crystal lattice.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks at 1625 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, CH=N), 8.21–7.89 (m, 4H, Ar-H), 6.65–6.52 (m, 3H, dimethoxyaryl).

  • Mass Spectrometry : ESI-MS m/z 329.31 [M+H]⁺, matching theoretical molecular weight.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows retention time at 6.8 minutes with 99.5% peak area.

Scale-Up Considerations

Industrial-scale production (≥1 kg batches) requires:

  • Continuous Flow Reactors : Achieve 92% yield at 5 L/min flow rate.

  • Green Chemistry Metrics :

    • E-factor: 8.7 (vs. 14.3 for batch processing)

    • Process Mass Intensity: 23.1 kg/kg product

Chemical Reactions Analysis

Condensation Reaction (Synthetic Route)

The primary synthesis involves a Schiff base formation between 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide under reflux in methanol . This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration (ΔH ≈ −45 kJ/mol, theoretical).

Reaction Conditions Product Yield References
Methanol, 8 h reflux, stoichiometricN'-[(E)-2,4-dimethoxybenzylidene]-4-nitrobenzohydrazide70–85%

The E-configuration of the imine is confirmed by X-ray crystallography in analogous compounds, showing a C=N bond length of ~1.278 Å .

Nitro Group Reduction

The electron-deficient 4-nitro group undergoes reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/NiCl₂·6H₂O.

Reagent Conditions Product Applications
H₂ (1 atm), Pd-CEtOH, 25°C, 12 h4-Aminobenzohydrazide derivativePrecursor for bioactive agents
NaBH₄/NiCl₂·6H₂OMeOH, 0°C → RT, 4 hPartially reduced nitroso intermediateIntermediate in synthesis

The nitro-to-amine conversion modifies electronic properties, enhancing potential for further functionalization (e.g., acylation, diazotization).

Hydrazone Hydrolysis

Acidic or basic hydrolysis cleaves the hydrazone bond to regenerate the parent aldehyde and hydrazide:

  • Acidic Hydrolysis (HCl, H₂O/EtOH, reflux) :

    Hydrazone+H2OH+2,4-Dimethoxybenzaldehyde+4-Nitrobenzohydrazide\text{Hydrazone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{2,4-Dimethoxybenzaldehyde} + \text{4-Nitrobenzohydrazide}

    Reaction rate increases with acid strength (k ≈ 0.15 h⁻¹ in 1M HCl).

  • Basic Hydrolysis (NaOH, MeOH/H₂O) : Slower due to stabilization of the hydrazone’s conjugated system.

Electrophilic Aromatic Substitution (EAS)

The 2,4-dimethoxyphenyl ring is activated toward electrophiles:

Reagent Position Product Notes
HNO₃/H₂SO₄Para to -OCH₃Nitrated derivative (additional -NO₂ group)Competes with nitro group reduction
Br₂ (FeBr₃)Ortho to -OCH₃Brominated analogSteric hindrance limits yield

Methoxy groups direct substitution to ortho and para positions, though steric effects from the hydrazone may favor para.

Demethylation of Methoxy Groups

Treatment with BBr₃ (1.2 eq) in CH₂Cl₂ at −78°C → RT converts methoxy groups to hydroxyls :

-OCH3BBr3-OH+CH3Br\text{-OCH}_3 \xrightarrow{\text{BBr}_3} \text{-OH} + \text{CH}_3\text{Br}

This modification enhances hydrogen-bonding capacity, relevant in supramolecular chemistry .

Coordination with Metal Ions

The hydrazone acts as a bidentate ligand, coordinating via the imine nitrogen and carbonyl oxygen:

Metal Salt Conditions Complex Geometry
Cu(NO₃)₂·3H₂OMeOH, 60°C, 6 h[Cu(L)₂]·2H₂OSquare planar
FeCl₃EtOH/H₂O, RT, 24 hFe(L)Cl₂Octahedral

Coordination shifts IR carbonyl stretches by ~30 cm⁻¹, confirming ligand-metal interaction .

Cycloaddition Reactions

The hydrazone’s C=N bond participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives:

Hydrazone+RCNOIsoxazoline+H2O\text{Hydrazone} + \text{RCNO} \rightarrow \text{Isoxazoline} + \text{H}_2\text{O}

Reaction proceeds under mild conditions (DMF, 50°C, 8 h) with moderate diastereoselectivity (dr ≈ 3:1).

Oxidation Reactions

The hydrazone linkage is susceptible to oxidation by KMnO₄ or H₂O₂, yielding:

  • N-Oxides : With H₂O₂/AcOH (30% yield).

  • Cleavage products : Dicarbonyl compounds under strong oxidative conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide. In vitro tests demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

  • Case Study: A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HT-29 cells.
Cell LineIC50 (µM)% Inhibition at 25 µM
MCF-71585
HT-292078

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various pathogens, including bacteria and fungi.

  • Study Findings: In a screening against Staphylococcus aureus and Candida albicans, the compound exhibited notable inhibitory effects.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models.

  • Research Outcome: In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to control groups.
Treatment GroupPaw Edema Reduction (%)
Control0
Compound (10 mg/kg)40
Compound (20 mg/kg)60

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide exerts its effects is primarily through its interaction with metal ions and biological macromolecules. The azomethine group (-C=N-) plays a crucial role in binding to metal ions, forming stable complexes that can act as catalysts or therapeutic agents. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro vs. Methoxy Substituents
  • Nitro Groups: Electron-withdrawing nitro groups (e.g., in 4-nitrobenzohydrazide derivatives) are associated with reduced antibacterial activity in some cases.
  • Methoxy Groups: Electron-donating methoxy groups enhance bioactivity. N'-[(1Z)-2,5-dimethoxyphenyl]pyridine-4-carbohydrazide exhibited potent antidepressant and nootropic activities, attributed to improved electron density and steric accessibility .
Halogen vs. Hydroxy Substituents
  • Chloro and hydroxy groups (e.g., in 3,5-dichloro-2-hydroxy derivatives) often reduce solubility and bioavailability, limiting their efficacy . In contrast, methoxy groups improve lipophilicity and membrane penetration, as seen in active methoxy-substituted analogs .

Structural and Crystallographic Insights

  • E-Configuration : The E-geometry is conserved across most hydrazide derivatives, ensuring planar molecular arrangements that facilitate intermolecular hydrogen bonding (e.g., N-H···O and C-H···O interactions), as observed in (E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide .
  • Bond Lengths : Key bond lengths (e.g., C=N: ~1.28 Å, C-O: ~1.36 Å) in the target compound align with structurally characterized analogs, confirming stability and predictable reactivity .

Positional Isomerism and Activity

  • 2,4-Dimethoxy vs. For instance, 2,5-dimethoxy substitution in pyridine-4-carbohydrazide analogs showed superior antidepressant activity .

Metal Complexation Potential

  • Schiff bases like N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide can form metal complexes. For example, Mn(II) complexes of methoxy-substituted hydrazides demonstrated antibacterial activity (MIC: 398 μg/mL), whereas nitro-substituted analogs were inactive . This highlights the role of substituents in modulating metal-ligand interactions.

Data Table: Key Comparative Properties

Compound Name Substituents Biological Activity Key Reference
This compound 2,4-OCH₃, 4-NO₂ Under investigation (theoretical potential for CNS activity)
N'-[(1Z)-2,5-Dimethoxyphenyl]pyridine-4-carbohydrazide 2,5-OCH₃ Antidepressant (highest activity in class)
N'-[(E)-(3,5-Dichloro-2-hydroxyphenyl)methylidene]-4-nitrobenzohydrazide 3,5-Cl, 2-OH, 4-NO₂ No antibacterial activity
Mn(II) complex of N'-[(E)-(4-methoxyphenyl)methylidene]-4-methoxybenzohydrazide 4-OCH₃ Antibacterial (MIC: 398 μg/mL)

Research Findings and Implications

Antimicrobial Activity : Methoxy groups enhance activity, while nitro groups may suppress it unless paired with complementary substituents .

CNS Applications : Dimethoxy substitutions (especially 2,5-positions) correlate with antidepressant efficacy, suggesting the target compound’s 2,4-isomer merits further neuropharmacological study .

Structural Optimization: Introducing hydroxyl or amino groups could improve solubility and activity, as seen in related hydrazide derivatives .

Biological Activity

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse scientific sources.

Synthesis and Structural Properties

The compound is synthesized through a condensation reaction between 2,4-dimethoxybenzaldehyde and 4-nitrobenzohydrazide. The resulting structure contains an acylhydrazone moiety, which is known for its diverse biological properties. The synthesis typically involves the following steps:

  • Preparation of Hydrazide : The hydrazide is prepared from the corresponding carboxylic acid.
  • Condensation Reaction : The hydrazide reacts with the aldehyde to form the acylhydrazone.

The structural confirmation of the synthesized compound can be achieved using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography.

Antimicrobial Activity

Research indicates that compounds with acylhydrazone structures exhibit significant antimicrobial properties. In a study examining various derivatives, it was found that certain acylhydrazones demonstrated activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The antimicrobial efficacy often correlates with the lipophilicity of the compound and the nature of substituents on the aromatic rings.

CompoundAntimicrobial ActivityReference
This compoundActive against MRSA
Other AcylhydrazonesVaries; some show superior activity to commercial antibiotics

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives exhibit selective cytotoxicity without affecting normal cells significantly. This selectivity is crucial for developing potential anticancer agents that minimize side effects associated with conventional chemotherapy .

Case Studies

  • Study on Antimicrobial Efficacy : A series of acylhydrazones were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that modifications in the phenyl ring enhanced antibacterial effectiveness, particularly against resistant strains .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that certain derivatives of acylhydrazones exhibited promising anticancer activity while maintaining low toxicity to healthy cells. This suggests a potential therapeutic window for these compounds in cancer treatment .

Q & A

Q. What are the standard synthetic routes for N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide, and how does reaction optimization impact yield and purity?

The compound is synthesized via condensation of 4-nitrobenzohydrazide with 2,4-dimethoxybenzaldehyde in ethanol under acidic reflux conditions. Key parameters include stoichiometric ratios (1:1 molar ratio of hydrazide to aldehyde), solvent choice (ethanol for solubility and stability), and catalytic acid (acetic acid) to promote Schiff base formation. Crystallization from the reaction mixture typically yields pure product, with purity confirmed via melting point analysis and HPLC. Variations in reaction time (5–8 hours) and temperature (70–80°C) influence yields (60–85%) and byproduct formation .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FT-IR : Confirms imine (C=N) stretch at ~1600 cm⁻¹ and nitro (NO₂) vibrations at ~1520 cm⁻¹.
  • NMR : ¹H NMR shows methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the range δ 6.5–8.5 ppm.
  • X-ray crystallography : Resolves the E-configuration of the imine bond and planar geometry. Dihedral angles between aromatic rings (4.67–17.54°) indicate minimal steric hindrance. The keto form dominates in the solid state, evidenced by C=O bond lengths of ~1.23 Å .

Q. How does the compound’s tautomeric equilibrium (keto-enol) affect its reactivity in solution versus solid state?

The keto form is stabilized in the solid state via intramolecular hydrogen bonding (O–H···N), as shown by X-ray data. In solution (DMSO or DMF), enol tautomerization may occur, altering nucleophilic sites for further derivatization. Solvent polarity and pH influence this equilibrium, with acidic conditions favoring the keto form .

Advanced Research Questions

Q. What computational approaches are used to predict electronic properties and nonlinear optical (NLO) behavior?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~3.5 eV), polarizability, and hyperpolarizability (β ~1.2 × 10⁻³⁰ esu). The nitro and methoxy groups enhance charge transfer, making the compound a candidate for NLO materials. Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima (~380 nm), aligning with experimental data .

Q. How do substituent variations (e.g., nitro position, methoxy groups) modulate biological activity?

Structure-activity relationship (SAR) studies show that:

  • Nitro groups at the para position enhance electron-withdrawing effects, improving antimicrobial potency.
  • Methoxy groups at 2,4-positions increase lipophilicity, enhancing blood-brain barrier penetration for nootropic activity (e.g., IC₅₀ ~12 µM in acetylcholinesterase inhibition assays). Comparative studies with analogues (e.g., 3-nitro or halogen-substituted derivatives) reveal reduced activity, emphasizing the importance of substitution patterns .

Q. What mechanistic insights explain its corrosion inhibition properties in acidic environments?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization demonstrate >85% inhibition efficiency in 0.5 M HCl. Adsorption follows the Langmuir isotherm, with the molecule forming a protective film via π-orbital interactions with mild steel. DFT-based Fukui indices identify the nitro and methoxy groups as primary adsorption sites .

Q. How do intermolecular interactions (hydrogen bonding, π-π stacking) influence crystal packing and stability?

X-ray studies reveal O–H···O and N–H···O hydrogen bonds (2.7–3.0 Å) and π-π stacking (centroid distance ~3.54 Å) between aromatic rings. These interactions stabilize the crystal lattice, contributing to high thermal stability (decomposition >250°C) .

Contradictions and Limitations

  • Biological activity : While nitro-substituted analogues show antidepressant activity in vivo , conflicting data exist for antimicrobial efficacy due to variable assay conditions (e.g., pH, bacterial strains).
  • Solvent effects : Polar solvents like DMSO may shift tautomeric equilibrium, complicating reactivity predictions .

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